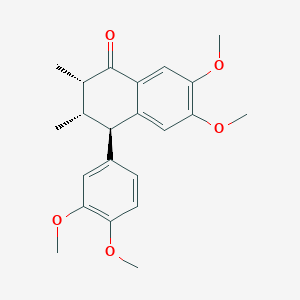![molecular formula C15H20O4 B1252765 2-Methyl-1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone CAS No. 35932-36-6](/img/structure/B1252765.png)
2-Methyl-1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone
描述
2-Methyl-1-[2, 4, 6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone, also known as 2-(2-methylpropanoyl)-4-prenylphloroglucinol or 2-(3', 3'-dimethylallyl)-4-isobutyrylphloroglucinol, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 2-Methyl-1-[2, 4, 6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-methyl-1-[2, 4, 6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone is primarily located in the membrane (predicted from logP). Outside of the human body, 2-methyl-1-[2, 4, 6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone can be found in alcoholic beverages. This makes 2-methyl-1-[2, 4, 6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-1-propanone a potential biomarker for the consumption of this food product.
2-isobutyryl-4-prenylphloroglucinol is a 2-acyl-4-prenylphloroglucinol in which the acyl group is specified as isobutyryl. It is a 2-acyl-4-prenylphloroglucinol and a benzenetriol.
属性
CAS 编号 |
35932-36-6 |
|---|---|
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC 名称 |
2-methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]propan-1-one |
InChI |
InChI=1S/C15H20O4/c1-8(2)5-6-10-11(16)7-12(17)13(15(10)19)14(18)9(3)4/h5,7,9,16-17,19H,6H2,1-4H3 |
InChI 键 |
IOBXAMCSYCVNET-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C1=C(C=C(C(=C1O)CC=C(C)C)O)O |
规范 SMILES |
CC(C)C(=O)C1=C(C=C(C(=C1O)CC=C(C)C)O)O |
熔点 |
166°C |
物理描述 |
Solid |
同义词 |
2-methyl-1-(2,4,6-trihydroxy-3-(3-methyl2-butenyl)phenyl)-1-propanone UTX-53 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
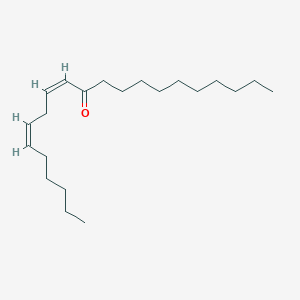


![(2S)-N-[(2S,4S,6S)-6-hydroxy-1-[[(2S)-1-[[1-[[1-[[(2S,3S)-1-[[(2S)-1-[[1-[[1-[[(2S)-1-[2-hydroxyethyl(methyl)amino]propan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1,8-dioxodecan-2-yl]-1-[(2R)-2-methyldecanoyl]pyrrolidine-2-carboxamide](/img/structure/B1252686.png)
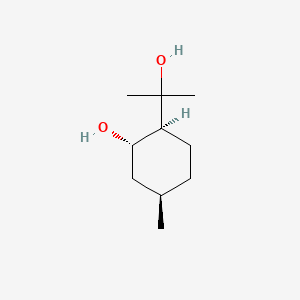
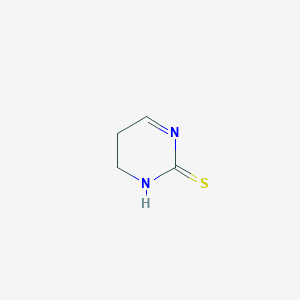
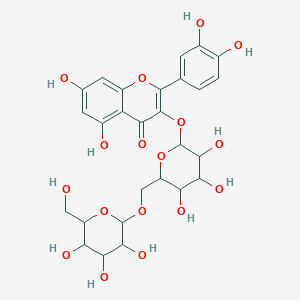

![(1R,4S,5R,9S,10R,13R)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1252696.png)
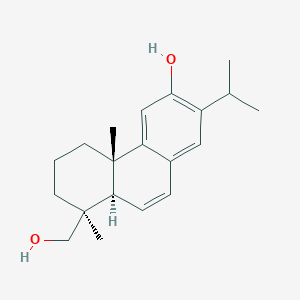
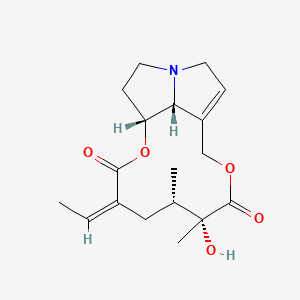
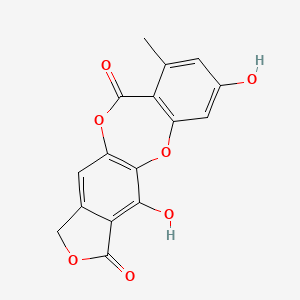
![2-(4-chlorophenyl)-1,4-dihydro[1]benzothiopyrano[4,3-c]pyrazol-3(2H)-one](/img/structure/B1252705.png)
